molecular formula C9H7ClN4 B13784316 2-[(4-Chlorophenyl)azo]-1h-imidazole CAS No. 63589-28-6

2-[(4-Chlorophenyl)azo]-1h-imidazole

Katalognummer: B13784316
CAS-Nummer: 63589-28-6
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: MLYDUQPPEMTRAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorophenyl)azo]-1h-imidazole is a chemical compound with the molecular formula C9H7ClN4. It is characterized by the presence of an azo group (-N=N-) linking a 4-chlorophenyl group to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)azo]-1h-imidazole typically involves the diazotization of 4-chloroaniline followed by coupling with imidazole. The reaction conditions generally include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and the coupling reaction is carried out in an alkaline medium, often using sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, is common to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Chlorophenyl)azo]-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-chloroaniline and imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-[(4-Chlorophenyl)azo]-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Wirkmechanismus

The mechanism of action of 2-[(4-Chlorophenyl)azo]-1h-imidazole involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-1H-imidazole: Lacks the azo group, resulting in different chemical and biological properties.

    4-(4-Chlorophenylazo)phenol: Contains a phenol group instead of an imidazole ring, leading to different reactivity and applications.

    2-(4-Bromophenylazo)-1H-imidazole: Similar structure but with a bromine atom, which can affect its reactivity and biological activity.

Eigenschaften

CAS-Nummer

63589-28-6

Molekularformel

C9H7ClN4

Molekulargewicht

206.63 g/mol

IUPAC-Name

(4-chlorophenyl)-(1H-imidazol-2-yl)diazene

InChI

InChI=1S/C9H7ClN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12)

InChI-Schlüssel

MLYDUQPPEMTRAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=NC=CN2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.